Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with tert-butyl esters. One common method includes the reaction of a thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate: Similar in structure but with different substituents.
tert-Butyl methyl ether: Shares the tert-butyl group but differs in the rest of the structure.
Uniqueness
Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and ester groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4-methyl-1,3-thiazole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-6-16-11(15)9-13-7(2)8(18-9)10(14)17-12(3,4)5/h6H2,1-5H3 |
InChI Key |
BVUPKHBECUYOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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